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Compound of Interest

Compound Name: Acumapimod

Cat. No.: B1665003

For Researchers, Scientists, and Drug Development Professionals

Acumapimod, an oral p38 mitogen-activated protein kinase (MAPK) inhibitor, has been
investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease
(AECOPD). This guide provides a comparative analysis of the clinical trial data for
Acumapimod and other p38 MAPK inhibitors in patients with COPD, presenting quantitative

data in structured tables, detailing experimental protocols, and visualizing key pathways and
workflows.

Comparative Efficacy and Safety of p38 MAPK
Inhibitors in COPD

The following tables summarize the available clinical trial data for Acumapimod and
comparator p38 MAPK inhibitors, PH-797804 and Losmapimod, in patients with COPD.

Patient Demographics and Baseline Characteristics
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L Acumapimod
Characteristic

Acumapimod PH-797804 Losmapimod

(NCT01332097) (NCT02700919) (NCT00559910) (NCT01218126)
Number of
] 183 282 230 602
Patients
Age (mean,
62 Not Reported 64.1 Not Reported
years)
68-79% (across
Sex (% male) 80% Not Reported Not Reported
doses)
FEV1 (% 53.6-56.0
] Not Reported Not Reported Not Reported
predicted, mean) (across doses)
Current or Current or
Smoking Status All Caucasian Not Reported previous previous
smokers smokers

Efficacy Outcomes
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Endpoint Acumapimod Acumapimod PH-797804 Losmapimod
ndpoin
: (NCT01332097) (NCT02700919) (NCT00559910) (NCT01218126)
Improvement in
Change from _
FEV1 vs. Change in 6-

Primary Endpoint

placebo at Day 5
(single doses)
and Day 10

(repeated doses)

Change from
baseline in FEV1
to Day 7

baseline in
trough FEV1 vs.
placebo after 6

weeks

minute walking
distance at week
24

Change in FEV1
(Liters)

75mg repeat-
dose vs. Placebo
(Day 8):+0.152
(95% CI: 0.021,
0.283; p=0.022)

High Dose vs.
Placebo (Day
7):+0.084
(p=0.012)Low
Dose vs.

Placebo (Day

3mg vs. Placebo
(Week 6):+0.086
(95% Bayesian
Cl: 0.008,
0.164)6mg vs.
Placebo (Week
6):+0.093 (95%

No significant
improvement in
exercise
tolerance or lung

function[5]

Secondary
Efficacy
Outcomes

[1][2] 7):+0.115

(0<0.001)(3] Cl: 0.018, 0.166)

p<0.

[4]
A statistically
) significant

Mean change in o ] ) )

Significant Improvement in improvement in

FEV1 AUC from
baseline to Day
14 (75mg repeat-
dose) was
significantly
higher vs.
placebo (p=0.02)
and prednisone
(p=0.01)[1][2]

reduction of
>50% in clinical
treatment failures
in the high dose
group vs.
placebo at days
90-150 (p<0.027
to 0.05)[3]

the baseline
dyspnoea
index/transition
dyspnoea index
total focal score
at week 6 for
3mg and 6mg
doses[4]

post-
bronchodilator
FEV1 was seen
at Week 26 with
losmapimod
treatment versus
placebo (p =
0.007) ina

separate study.

[6]

Safety Profile: Adverse Events
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Adverse Event Acumapimod Acumapimod PH-797804 Losmapimod
(AE) Profile (NCT01332097) (NCT02700919) (NCT00559910) (NCT01218126)
) Safety profile
54% of patients Generally safe Well tolerated at
Overall AE ) was much the
] experienced at and well all doses )
Incidence ) same in each
least one AE[4] tolerated[3] studied[4]
group(5]
COPD
exacerbation
) Drug-related AEs
(27% in placebo,
_ more common
24% in 75mg )
Most Common ) ) with 7.5mg
repeat-dose), Not detailed Not detailed
AEs (13%) and 15mg
fecal occult
(13%) than
blood,
- placebo (7%)[5]
nasopharyngitis|
4]
15 SAEs in 13
patients, none ]
No drug-induced
suspected to be o Most common
liver injuries, two
) related to ) SAEs were
Serious AEs ) cases of mild ]
Acumapimod. 6 ] Not detailed COPD
(SAEs) acneiform rash

deaths, none
considered
related to study
drug[4]

which fully

resolved[3]

exacerbation and

pneumonial[5]

Experimental Protocols
Acumapimod Phase Il a (NCT01332097) Methodology

o Study Design: A Phase Il, double-blind, randomized, placebo-controlled, dose-exploration

study in patients with moderate or severe AECOPD.[1]

o Patient Population: 183 patients with a diagnosis of moderate or severe AECOPD.[1]

« Inclusion/Exclusion Criteria: Key inclusion criteria included a clinical diagnosis of AECOPD.

Exclusion criteria included use of oral or intravenous corticosteroids within 30 days of
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randomization, clinical or radiological evidence of pneumonia, and elevated liver enzymes.[4]

« Intervention: Patients were randomized to receive single-dose Acumapimod (20 mg or 75
mg) on Day 1, repeated single-dose Acumapimod (20 mg or 75 mg) on Days 1 and 6, oral
prednisone 40 mg (10 days), or placebo.[1]

o Efficacy Assessment: The primary outcome was the improvement in forced expiratory
volume in 1 second (FEV1) versus placebo at Day 5 for single doses and Day 10 for
repeated doses. Spirometry was performed at baseline and at specified follow-up days,
adhering to American Thoracic Society/European Respiratory Society (ATS/ERS) standards.

[1][7]

 Definition of Clinical Endpoints: An exacerbation was defined as an acute worsening of
respiratory symptoms requiring a change in treatment.[3]

Acumapimod Phase Il b (AETHER - NCT02700919)
Methodology

o Study Design: A Phase Il, randomized, multinational, double-blind, placebo-controlled study.

[3]
» Patient Population: 282 patients with AECOPD requiring hospitalization.[3]

¢ Intervention: Two dose regimens of Acumapimod or placebo were administered over 5 days
in addition to standard of care.[3]

o Efficacy Assessment: The primary endpoint was the change from baseline in FEV1 to Day 7.
Longer-term outcomes, including treatment failures and recurrent exacerbations, were
followed up to week 26.[3]

 Definition of Clinical Endpoints: "Clinical Treatment Failure" was a composite endpoint that
included the requirement for additional antibiotics or corticosteroids, COPD rehospitalization,
or death.[3]

Visualizations
p38 MAPK Signaling Pathway
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The diagram below illustrates the p38 MAPK signaling pathway, a key regulator of
inflammation. Environmental stresses and inflammatory cytokines activate a cascade of
kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream

targets involved in the inflammatory response.
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Caption: The p38 MAPK signaling cascade and the point of inhibition by Acumapimod.

Acumapimod AECOPD Clinical Trial Workflow
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The following diagram outlines the typical workflow of a clinical trial for Acumapimod in
patients with acute exacerbations of COPD, from patient screening to data analysis.

Patient Screening
(Inclusion/Exclusion Criteria)

:

Randomization

Acumapimod + Standard of Care Placebo + Standard of Care

Treatment Period
(e.g., 5-10 days)

Follow-up Assessments
(e.g., up to 26 weeks)

Data Collection
(FEV1, AEs, Biomarkers)

Statistical Analysis

(Efficacy and Safety)

Click to download full resolution via product page

Caption: A simplified workflow of the Acumapimod clinical trials in AECOPD patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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